molecular formula C9H5IN6O2 B2357194 3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 2054953-66-9

3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2357194
CAS RN: 2054953-66-9
M. Wt: 356.083
InChI Key: XRUAYYFNNVKJCH-UHFFFAOYSA-N
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Description

The compound “3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and pyrimidine rings can participate in a variety of reactions, and the iodine and nitro groups could potentially be replaced or modified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .

Scientific Research Applications

Crystal Structure Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, closely related to 3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, have been studied for their crystal structures. These derivatives demonstrate diverse molecular arrangements, like chain formations and dimeric arrangements, offering insights into molecular interactions and stability (Chernyshev et al., 1998).

Synthesis and Biological Evaluation

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been extensively researched. These compounds, including ones similar to this compound, have shown promise in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential biological activities (Aydin et al., 2021).

Antiviral Properties

Some azolo[1,5-a]pyrimidine derivatives, which are structurally similar to this compound, have been found to exhibit antiviral activities. This suggests potential applications in the development of antiviral drugs (Pilicheva et al., 2004).

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have garnered interest in material science due to their photophysical properties. This opens up possibilities for their use in the development of new materials with unique optical characteristics (Moustafa et al., 2022).

Ultrasound Assisted Synthesis

Innovative synthesis methods, such as ultrasound irradiation, have been employed for producing pyrazolo[1,5-a]pyrimidine derivatives. These methods highlight the evolution of synthetic techniques that can potentially be applied to compounds like this compound for efficient and environmentally friendly production (Buriol et al., 2013).

Anticancer and Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This indicates potential therapeutic applications for this compound in treating various diseases (Rahmouni et al., 2016).

Combinatorial Synthesis

The combinatorial synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to this compound, has been explored. This approach allows for the creation of libraries of compounds for potential pharmaceutical applications (Gregg et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many compounds containing pyrazole and pyrimidine rings have been found to have antimicrobial, anti-inflammatory, antitumor, and other activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential biological activities. It could also be interesting to explore modifications of the compound to enhance its activity or alter its properties .

properties

IUPAC Name

3-iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAYYFNNVKJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)N3C=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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